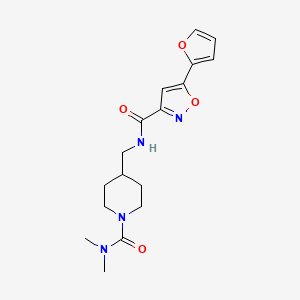
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, with CAS Number 2034358-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N4O4 with a molecular weight of 346.4 g/mol. The structure features a piperidine ring connected to an isoxazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₄ |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034358-06-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Piperidine : Reaction of 4-piperidone with dimethylcarbamoyl chloride.
- Formation of Isoxazole : Cyclization using hydroxylamine and β-ketoesters.
- Coupling : Nucleophilic substitution to link the piperidine and isoxazole moieties.
This synthetic route can be optimized for yield and purity using advanced catalysts and controlled reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays demonstrate its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast), HCT116 (colon), and Huh7 (liver).
- Methodology : Sulforhodamine B (SRB) assay was employed to determine the IC₅₀ values.
- Results : The compound exhibited significant cytotoxicity with varying IC₅₀ values, indicating selective activity towards malignant cells compared to normal cells.
| Compound | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Huh7 IC₅₀ (µM) |
|---|---|---|---|
| This compound | 8.0 ± 1.0 | 14.6 ± 0.2 | 11.0 ± 0.6 |
| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
While specific mechanisms for this compound are still under investigation, isoxazole derivatives are generally known to interact with various cellular pathways, potentially inducing apoptosis in cancer cells through:
- Inhibition of Cell Proliferation : Targeting signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activating caspases and other apoptotic factors leading to programmed cell death.
Case Studies
A notable case study involved testing the compound against hepatocellular carcinoma (HCC) cell lines, where it demonstrated potent activity with IC₅₀ values ranging from 3.8 µM to 8.5 µM across different cell lines, indicating its potential as a selective agent against liver cancer .
Propriétés
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-20(2)17(23)21-7-5-12(6-8-21)11-18-16(22)13-10-15(25-19-13)14-4-3-9-24-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYIGFOBLIBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














